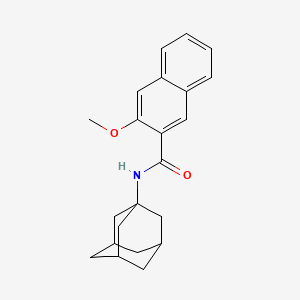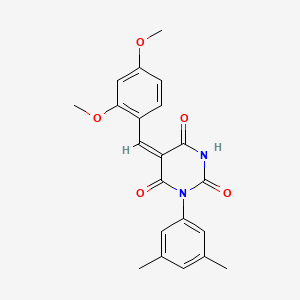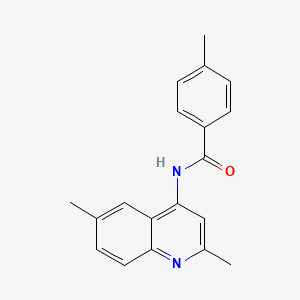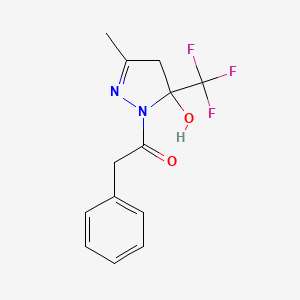![molecular formula C18H21BrO3 B4934030 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that belongs to the family of aryl ethers. It is a white to off-white powder that has a molecular weight of 421.39 g/mol. The compound is used in scientific research for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has been found to have potent antitumor activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments include its potent antitumor activity, its ability to inhibit the growth of certain bacteria and fungi, and its unique mechanism of action. The limitations of using the compound in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene. These include:
1. Further research into the compound's mechanism of action and its potential use in the treatment of cancer and infectious diseases.
2. Development of new derivatives of the compound with improved potency and selectivity.
3. Investigation of the compound's potential use in combination with other anticancer drugs to enhance their efficacy.
4. Study of the compound's pharmacokinetics and toxicity in animal models.
5. Investigation of the compound's potential use in agriculture as a natural pesticide.
Conclusion:
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that has been found to have potent antitumor activity and the ability to inhibit the growth of certain bacteria and fungi. The compound's unique mechanism of action makes it a promising candidate for the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved potency and selectivity.
Synthesis Methods
The synthesis of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves the reaction of 2,4-dimethylphenol with 3-bromo-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-methoxyphenol in the presence of a base such as sodium hydride. The final product is obtained by reacting the intermediate with 4,5-dimethyl-1,2-benzenediol in the presence of a base such as potassium carbonate.
Scientific Research Applications
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is used in scientific research for its unique properties and mechanism of action. The compound has been found to have potent antitumor activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi. The compound is being studied for its potential use in the treatment of cancer and infectious diseases.
properties
IUPAC Name |
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-17(19)18(12-14(13)2)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFZORWHEZZBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)


![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)

![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)